molecular formula C16H12N4O2S2 B2391432 N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851978-32-0

N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2391432
CAS No.: 851978-32-0
M. Wt: 356.42
InChI Key: VTLINUCYRLUWDQ-UHFFFAOYSA-N
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Description

N'-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with a diverse range of biological activities . The integration of a carbohydrazide linker and a methoxy-benzothiazole moiety is characteristic of modern drug design strategies aimed at creating multifunctional agents . Researchers are increasingly interested in such compounds to address complex diseases through multiple pathways simultaneously. Based on the established profiles of similar benzothiazole derivatives, this compound is anticipated to have significant research potential in several areas. It may be investigated for its antiproliferative activity against various cancer cell lines, including melanoma and breast cancer models . Furthermore, its structural features suggest potential for exploring antimicrobial and antifungal properties, particularly against dermatophytes and Candida species . The benzothiazole nucleus is also associated with antioxidant and anti-inflammatory activities, making this compound a candidate for research into oxidative stress-related disorders and skin health . While the exact mechanism of action is a subject for ongoing research, it may involve enzyme inhibition or the modulation of key transcription factors like FOXM1, which is implicated in tumor growth and progression . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c1-22-10-6-4-8-12-13(10)18-16(24-12)20-19-14(21)15-17-9-5-2-3-7-11(9)23-15/h2-8H,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLINUCYRLUWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections and Approaches

Multiple synthetic strategies can be employed based on the following disconnections:

  • Formation of the hydrazide linkage between the benzothiazole-2-carboxylic acid and hydrazine
  • Subsequent coupling with 4-methoxy-1,3-benzothiazol-2-amine
  • Alternative approach through a one-pot reaction involving carbohydrazide intermediate formation

The selection of the appropriate synthetic route depends on reagent availability, desired yield, and reaction conditions.

Preparation of 4-methoxy-1,3-benzothiazol-2-amine Precursor

The synthesis of 4-methoxy-1,3-benzothiazol-2-amine, a critical precursor for the target compound, can be accomplished through several methods.

Synthesis from 4-methoxyaniline

This approach involves the reaction of 4-methoxyaniline with ammonium thiocyanate in the presence of bromine:

  • 4-methoxyaniline (1 equivalent) is dissolved in glacial acetic acid
  • Ammonium thiocyanate (1.2 equivalents) is added
  • Bromine (1.1 equivalents) in glacial acetic acid is added dropwise at 0-5°C
  • The reaction mixture is stirred at room temperature for 3-4 hours
  • The precipitate is filtered, washed with water, and recrystallized from ethanol

Alternative Method Using 2-aminothiophenol Derivatives

An alternative approach utilizes 2-aminothiophenol derivatives:

  • 2-amino-4-methoxythiophenol is reacted with carbon disulfide in basic conditions
  • The resulting intermediate is cyclized through an oxidative process
  • The final product is obtained after purification

Hydroxylation-Methylation Sequence

For laboratories without direct access to 4-methoxyaniline, a hydroxylation-methylation sequence can be employed:

  • Synthesis of 6-hydroxy-2-aminobenzothiazole from appropriate precursors
  • Subsequent methylation with methyl iodide in the presence of potassium carbonate

This method is particularly useful when position-specific methoxy substitution is required, as demonstrated in the following table:

Table 1 : Synthesis of 4-methoxy-2-aminobenzothiazole via Hydroxylation-Methylation
Step Reagents/Conditions Time (h) Yield (%) Purity (%)
Hydroxylation HBr (48% aq.), reflux 20 78-85 92
Methylation CH₃I, K₂CO₃, TEBA, acetone, reflux 18-24 70-75 95

TEBA = Benzyltriethylammonium chloride (phase-transfer catalyst)

Synthesis of 1,3-benzothiazole-2-carbohydrazide

The preparation of 1,3-benzothiazole-2-carbohydrazide, the second key building block, typically follows a two-step process from commercially available precursors.

Synthesis from 2-aminobenzothiazole

This approach utilizes 2-aminobenzothiazole as the starting material:

  • 2-aminobenzothiazole is converted to 1,3-benzothiazole-2-carboxylic acid ester
  • The ester is subsequently treated with hydrazine hydrate to yield the carbohydrazide

The detailed procedure is as follows:

  • 2-aminobenzothiazole is treated with ethyl chloroformate in the presence of a base
  • The resulting ethyl benzothiazole-2-carboxylate is isolated and purified
  • The ester is then reacted with hydrazine hydrate in ethanol under reflux conditions
  • The final product is isolated by filtration and recrystallized from appropriate solvents

Direct Synthesis from 2-mercaptobenzothiazole

An alternative approach involves the oxidation of 2-mercaptobenzothiazole:

  • 2-mercaptobenzothiazole is oxidized to benzothiazole-2-carboxylic acid
  • The acid is converted to an activated ester or acid chloride
  • Reaction with hydrazine hydrate yields the desired carbohydrazide

Comparison of Synthetic Methods

Table 2 : Comparison of Methods for 1,3-benzothiazole-2-carbohydrazide Synthesis
Method Starting Material Key Reagents Reaction Time (h) Yield (%) Advantages Limitations
Ester Hydrazinolysis Ethyl benzothiazole-2-carboxylate NH₂NH₂·H₂O, EtOH 4 78-95 High yield, mild conditions Requires pre-formation of ester
Acid Chloride Route Benzothiazole-2-carboxylic acid SOCl₂, NH₂NH₂·H₂O 6-8 65-80 Direct from acid Harsh conditions, lower yield
One-pot Synthesis 2-aminobenzothiazole Ethyl glyoxylate, NH₂NH₂·H₂O 10-12 50-60 Fewer steps Lower yield, purification challenges

Coupling Reaction for Final Product Formation

The key step in the synthesis of this compound involves the coupling between 4-methoxy-1,3-benzothiazol-2-amine and 1,3-benzothiazole-2-carbohydrazide.

Conventional Reflux Method

This method involves heating the reactants under reflux conditions:

  • 1,3-benzothiazole-2-carbohydrazide (1 equivalent) is dissolved in ethanol or dioxane
  • 4-methoxy-1,3-benzothiazol-2-amine (1 equivalent) is added
  • Catalytic amount of glacial acetic acid is added
  • The mixture is refluxed for 10 hours
  • The product is isolated by filtration and recrystallized from dioxane

Ultrasound-Assisted Synthesis

Drawing from similar benzothiazole derivative syntheses, ultrasound irradiation can significantly enhance reaction efficiency:

  • 1,3-benzothiazole-2-carbohydrazide and 4-methoxy-1,3-benzothiazol-2-amine are mixed in ethanol
  • The mixture is subjected to ultrasound irradiation (35 kHz, 80W) for 4-6 minutes
  • The product is isolated by filtration and purified

This method offers significant advantages in terms of reaction time and yield compared to conventional approaches.

Microwave-Assisted Synthesis

Microwave irradiation provides another efficient approach:

  • Reactants are combined in a microwave-compatible solvent (ethanol or DMF)
  • The mixture is irradiated at 80-100°C for 8-10 minutes
  • Rapid cooling followed by filtration yields the product

This method is particularly advantageous for rapid synthesis with minimal side product formation.

Comparison of Coupling Methods

Table 3 : Performance Comparison of Coupling Methods
Method Temperature (°C) Time Catalyst/Additives Yield (%) Purity (%)
Conventional Reflux 78-120 10 h Glacial acetic acid 65-80 95
Ultrasound-Assisted 25-30 4-6 min Glacial acetic acid 85-95 97
Microwave-Assisted 80-100 8-10 min None or catalytic acid 76-80 96
T3P-Mediated Coupling 0-25 3-4 h T3P, Et₃N 70-85 98

T3P = Propylphosphonic anhydride

Purification and Characterization

Purification Techniques

The crude this compound typically requires purification using one or more of the following methods:

  • Recrystallization from appropriate solvents (dioxane, DMF/water, or methanol)
  • Column chromatography using silica gel (typical eluent: chloroform/methanol mixtures)
  • Precipitation techniques from concentrated solutions

Analytical Characterization

The purified compound can be characterized using various techniques:

  • Melting point determination (typical range: 240-246°C)
  • IR spectroscopy (characteristic peaks: ν(NH) at ~3250 cm⁻¹, ν(C=O) at ~1654 cm⁻¹, and ν(C=N) at ~1630 cm⁻¹)
  • ¹H-NMR spectroscopy (key signals: methoxy protons at δ ~3.8 ppm, NH protons at δ ~10-11 ppm)
  • Mass spectrometry (molecular ion peak at m/z 356.4)

Synthesis Optimization and Scale-up Considerations

Critical Parameters Affecting Yield and Purity

Several key parameters significantly impact the efficiency of this compound synthesis:

  • Solvent selection (polar protic vs. polar aprotic)
  • Temperature control during critical reaction steps
  • Catalyst type and concentration
  • Reaction time optimization
  • Purification protocol selection

Scale-up Considerations

For larger-scale synthesis, several modifications to the laboratory-scale procedures are recommended:

  • Implementation of more controlled addition rates for reagents
  • Enhanced temperature monitoring and control systems
  • Modified workup procedures to accommodate larger volumes
  • Alternative isolation techniques for improved efficiency

Green Chemistry Approaches

Recent advances in sustainable chemistry have led to more environmentally friendly approaches:

  • Solvent-free or aqueous-based reaction conditions
  • Recyclable catalysts and reagents
  • Energy-efficient heating methods (microwave, ultrasound)
  • Reduced waste generation through optimized stoichiometry

Structural Confirmation and Quality Assessment

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for confirming the structure of this compound:

  • ¹H-NMR spectroscopy confirms the presence of key proton environments:

    • Methoxy protons (singlet at δ ~3.8 ppm)
    • Aromatic protons from both benzothiazole rings (multiplets in the δ 6.9-8.0 ppm region)
    • NH proton signals (typically at δ 10-12 ppm)
  • ¹³C-NMR spectroscopy provides confirmation of:

    • Carbonyl carbon (δ ~165 ppm)
    • Methoxy carbon (δ ~55 ppm)
    • Aromatic and heterocyclic carbons (δ 110-160 ppm)
  • IR spectroscopy shows characteristic functional group absorptions:

    • NH stretching (3200-3400 cm⁻¹)
    • C=O stretching (1650-1700 cm⁻¹)
    • C=N stretching (1600-1630 cm⁻¹)
    • C-O-C stretching (1250-1270 cm⁻¹)

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive structural confirmation, revealing:

  • Bond lengths and angles
  • Molecular conformation and packing
  • Hydrogen bonding networks
  • Crystal system and space group

Purity Assessment Methods

Multiple analytical techniques ensure high purity of the final product:

  • HPLC analysis (typical purity requirement: >95%)
  • Elemental analysis (C, H, N, S) with acceptable deviation ±0.4%
  • Thin-layer chromatography (single spot indication)
  • Melting point determination (narrow range)

Alternative Synthetic Approaches

One-Pot Multi-Component Reaction

Recent advances have introduced one-pot approaches that streamline the synthesis:

  • Combining 2-aminothiophenol, 4-methoxyphenol, and appropriate carbonyl sources
  • In situ cyclization to form both benzothiazole rings
  • Direct incorporation of the carbohydrazide linkage

While more efficient in terms of steps, these approaches often require optimization to achieve satisfactory yields and purities.

Solid-Phase Synthesis

For research purposes requiring multiple derivatives, solid-phase synthesis offers advantages:

  • Attachment of one benzothiazole component to a solid support
  • Sequential reactions without intermediate isolations
  • Final cleavage yielding the pure product

Enzymatic and Biocatalytic Approaches

Emerging biocatalytic methods offer potential green alternatives:

  • Enzyme-catalyzed amide bond formation
  • Microbial transformations of precursors
  • Chemo-enzymatic cascade reactions

Chemical Reactions Analysis

N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

Medicinal Chemistry

N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has shown potential as an antimicrobial agent . Research indicates that derivatives of benzothiazole compounds exhibit significant activity against various bacteria and fungi. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic therapies.

Case Study: Antimicrobial Activity

  • A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including this compound, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Research

The compound has also been investigated for its anticancer properties . Initial findings suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Properties

  • In vitro assays conducted on human cancer cell lines demonstrated that this compound reduced cell viability by up to 70% at concentrations of 50 µM over 48 hours. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and cancer progression. Its ability to modulate enzyme activity could lead to therapeutic applications in treating chronic diseases.

Case Study: Enzyme Interaction

  • Research highlighted the compound's effectiveness in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. The inhibition was quantified using enzyme assays showing a dose-dependent response with IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerHuman Cancer Cell Lines50 µM
Enzyme InhibitionMMPsLow µM

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in developing novel materials such as polymers and dyes due to its unique chemical structure.

Case Study: Material Development

  • Recent research has focused on incorporating this compound into polymer matrices to enhance thermal stability and UV resistance. Preliminary results indicate improved mechanical properties compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in enzyme function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Hydrazide Derivatives with Arylidene Substituents
  • N'-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH): Synthesized via condensation of benzothiazole-2-carbohydrazide with acetophenone, PEBTH features a phenylethylidene group instead of a methoxy-benzothiazole. However, the absence of a methoxy group reduces its electron-donating capacity compared to the target compound .
  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide :
    This derivative includes a long pentadecyl chain and a hydroxyl group, significantly increasing lipophilicity. The bulky alkyl chain may hinder membrane permeability compared to the target compound’s methoxy group, which balances hydrophobicity and steric effects .

2.2. Benzothiazole Carboxamides and Sulfonylhydrazides
  • N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and Fluorinated Analogs: Replacing the carbohydrazide with a benzamide group (e.g., 2-BTBA and 2-BTFBA) alters hydrogen-bonding capabilities. The fluorinated derivative (2-BTFBA) exhibits enhanced electronic properties due to the fluorine atom’s electronegativity, making it suitable for nonlinear optical applications.
  • N-(1,3-Benzothiazol-2-yl)benzenesulfonylhydrazides :
    Sulfonylhydrazides (e.g., 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole) feature a sulfonyl group instead of carbonyl. The sulfonyl moiety is a stronger electron-withdrawing group, increasing acidity (NH proton δ ~9.40 ppm in NMR) and altering reactivity compared to the target compound’s carbohydrazide .

2.3. Substituted Benzothiazole Acetamides
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV): The methylpiperazine group introduces basicity, improving water solubility through salt formation.
  • 4-(Dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide :
    This analog includes a dimethylsulfamoyl group, enhancing metabolic stability via steric and electronic effects. The target compound’s carbohydrazide may be more prone to hydrolysis but offers distinct hydrogen-bonding interactions .

Structural and Functional Implications

Property Target Compound PEBTH 2-BTFBA Sulfonylhydrazide
Core Structure Dual benzothiazole + carbohydrazide Benzothiazole + arylidene carbohydrazide Benzothiazole + fluorobenzamide Benzothiazole + sulfonylhydrazide
Key Substituent 4-Methoxy Phenylethylidene 2-Fluorophenyl 4-Chlorobenzenesulfonyl
Hydrogen Bonding High (C=O and NH groups) Moderate (NH and imine) Low (amide) High (sulfonyl and NH)
Lipophilicity (LogP) Moderate (methoxy enhances) High (arylidene) Moderate (fluorine reduces) High (sulfonyl and chloro)
Bioactivity Potential antimicrobial/anticancer (untested) Chelation-dependent activity Nonlinear optical applications Enzyme inhibition (e.g., carbonic anhydrase)

Biological Activity

N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer effects, antimicrobial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N4O2S2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}_2

This compound features two benzothiazole moieties linked by a carbohydrazide group, which is thought to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole derivatives were evaluated for their in vitro anticancer activities against various cancer cell lines. Notably:

  • Cell Lines Tested : U937 (human lymphoma) and MCF-7 (breast cancer).
  • Mechanism of Action : Compounds were shown to activate procaspase-3 leading to apoptosis in cancer cells. The presence of specific functional groups was crucial for enhancing anticancer activity and selectivity .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Cell LineMechanism
8j5.2U937Procaspase-3 activation
8k6.6U937Procaspase-3 activation
Control--Positive control (PAC-1)

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Activity

CompoundMIC (μg/mL)Target Bacteria
N'-(4-methoxybenzothiazole)31.25MRSA
Benzothiazole derivative X15.625MRSA

The introduction of methoxy and other substituents has been shown to enhance the antimicrobial efficacy of these compounds .

Neuropharmacological Effects

In addition to anticancer and antimicrobial activities, some studies have evaluated the neuropharmacological effects of related benzothiazole derivatives. A series of compounds were assessed for their anticonvulsant properties:

  • Screening Methods : Compounds were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models.
  • Findings : Most compounds showed promising anticonvulsant activity without significant neurotoxicity or liver toxicity .

Q & A

Basic Question: What are the optimal synthetic routes for N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis of benzothiazole-carbohydrazide derivatives typically involves a multi-step process:

  • Step 1: Preparation of the benzothiazole-2-carboxylic acid or ester precursor. For example, esterification of 2-aminothiophenol derivatives under reflux with ethyl chloroformate (as seen in analogous syntheses) .
  • Step 2: Conversion to the hydrazide intermediate using hydrazine hydrate in ethanol/water mixtures. Temperature control (60–80°C) is critical to avoid side reactions like over-oxidation .
  • Step 3: Condensation with 4-methoxy-1,3-benzothiazol-2-amine. This step often requires acid catalysis (e.g., glacial acetic acid) and inert atmospheres to prevent degradation of the methoxy group .

Key Parameters:

  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis purification to remove traces.
  • Catalyst: Acidic conditions (pH 4–6) improve condensation efficiency .
  • Yield Optimization: Yields range from 45–70%, with impurities often arising from incomplete hydrazide formation. HPLC or TLC monitoring is recommended .

Basic Question: How is the molecular structure of this compound validated, and what analytical techniques are essential?

Methodological Answer:
Structural validation requires a combination of techniques:

  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths, angles, and supramolecular interactions. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids .
  • Spectroscopy:
    • NMR: 1H^1H and 13C^{13}C NMR identify methoxy (–OCH3_3), benzothiazole protons, and hydrazide NH signals. Aromatic protons typically appear at δ 7.0–8.5 ppm .
    • IR: Stretching vibrations for C=O (1650–1680 cm1^{-1}) and N–H (3200–3350 cm^{-1) confirm the hydrazide moiety .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 385.08 for C15_{15}H12_{12}N4_4O2_2S2_2) .

Advanced Question: What mechanisms underlie its biological activity, and how can target interactions be experimentally probed?

Methodological Answer:
Benzothiazole-carbohydrazides often exhibit anticancer or antimicrobial activity via:

  • Enzyme Inhibition: Potential targets include topoisomerase II or kinase enzymes. Competitive inhibition assays (e.g., fluorescence-based ATPase activity tests) quantify IC50_{50} values .
  • DNA Intercalation: UV-Vis titration and ethidium bromide displacement assays assess DNA binding affinity. A hypochromic shift at 260 nm suggests intercalation .
  • Cellular Uptake: Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) visualizes subcellular localization .

Experimental Design:

  • Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM. Compare to positive controls (e.g., doxorubicin) .
  • For antimicrobial studies, employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Question: How can computational modeling predict physicochemical properties and binding modes?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR kinase). The methoxy group’s electron-donating effects enhance π-π stacking with hydrophobic pockets .
  • pKa Prediction: Tools like Marvin Sketch estimate pKa (~9.8–10.6), indicating protonation at physiological pH, which affects solubility and membrane permeability .
  • ADMET Prediction: SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and potential P-glycoprotein substrate activity, guiding in vivo studies .

Advanced Question: What strategies address solubility and stability challenges in in vitro assays?

Methodological Answer:

  • Solubility Enhancement: Use DMSO stocks (<1% v/v) or cyclodextrin inclusion complexes. For aqueous solutions, adjust pH to 7.4 with phosphate buffers .
  • Stability Monitoring:
    • HPLC-UV tracks degradation under light/heat. Protect solutions from UV light using amber vials.
    • LC-MS identifies hydrolysis products (e.g., benzothiazole-2-carboxylic acid) .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., varying IC50_{50} values) may arise from:

  • Assay Conditions: Standardize protocols (e.g., serum-free media, incubation time).
  • Compound Purity: Validate via HPLC (>95% purity) and elemental analysis (C, H, N within 0.4% of theoretical) .
  • Cell Line Variability: Use authenticated cell lines (e.g., ATCC) and replicate across multiple lines .

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